molecular formula C13H16ClN3O3 B2529289 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one CAS No. 1178805-78-1

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one

Cat. No.: B2529289
CAS No.: 1178805-78-1
M. Wt: 297.74
InChI Key: SISTYRYVGGEJIG-UHFFFAOYSA-N
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Description

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a 2-chloropyridine-4-carbonyl group and a methoxyethanone moiety, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-20-9-12(18)16-4-6-17(7-5-16)13(19)10-2-3-15-11(14)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISTYRYVGGEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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